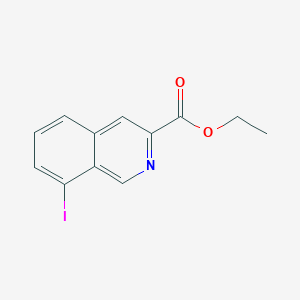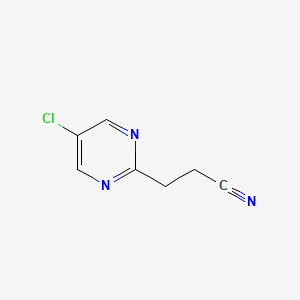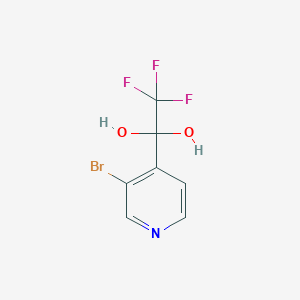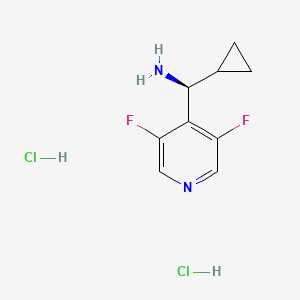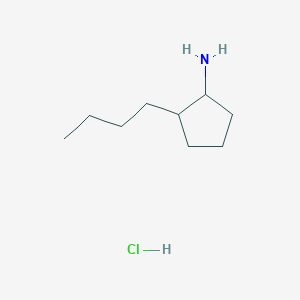![molecular formula C7H6N2O2 B13662347 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/no-structure.png)
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides, followed by N(4)-alkylation . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-d]pyrimidine oxides, while substitution reactions can produce various alkyl or acyl derivatives.
科学研究应用
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin assembly, which is crucial for cell division, thereby exerting its antitumor effects . The compound also interacts with bacterial enzymes, disrupting their function and leading to antimicrobial activity.
相似化合物的比较
2-Methylfuro[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
4-Substituted-5-methyl-furo[2,3-d]pyrimidines: These compounds also exhibit antitumor activity by targeting microtubules.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have shown significant anti-HIV and antitumor activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
2-methyl-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) |
InChI 键 |
SYLNTONTDAJYSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CO2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
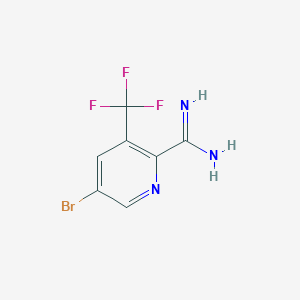
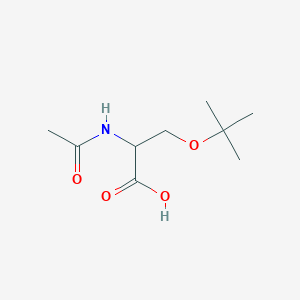

![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
